2-{1-[(4-Biphenylyloxy)methyl]-1H-pyrazol-3-YL}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine
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Overview
Description
2-{1-[(4-Biphenylyloxy)methyl]-1H-pyrazol-3-YL}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer treatment due to their ability to inhibit cyclin-dependent kinases (CDKs) such as CDK2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(4-Biphenylyloxy)methyl]-1H-pyrazol-3-YL}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine involves multiple steps, starting from the preparation of the pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine scaffold. This scaffold can be synthesized through the reaction of 3-amino-1,2,4-triazole with various aldehydes under reflux conditions in the presence of a catalytic amount of piperidine . The resulting intermediate is then reacted with 4-biphenylyloxy methyl bromide to obtain the final compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(4-Biphenylyloxy)methyl]-1H-pyrazol-3-YL}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-{1-[(4-Biphenylyloxy)methyl]-1H-pyrazol-3-YL}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications, including:
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2, a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . The molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the CDK2 active site, enhancing its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- Thioglycoside derivatives
Uniqueness
2-{1-[(4-Biphenylyloxy)methyl]-1H-pyrazol-3-YL}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine stands out due to its unique combination of structural features, which contribute to its high potency and selectivity as a CDK2 inhibitor . Its biphenyl group enhances its binding affinity and specificity, making it a promising candidate for further development in cancer therapy .
Properties
Molecular Formula |
C28H20N8O |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
10-phenyl-4-[1-[(4-phenylphenoxy)methyl]pyrazol-3-yl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C28H20N8O/c1-3-7-20(8-4-1)21-11-13-23(14-12-21)37-19-34-16-15-25(32-34)26-31-28-24-17-30-36(22-9-5-2-6-10-22)27(24)29-18-35(28)33-26/h1-18H,19H2 |
InChI Key |
SJLCJVAEUDYAHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCN3C=CC(=N3)C4=NN5C=NC6=C(C5=N4)C=NN6C7=CC=CC=C7 |
Origin of Product |
United States |
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